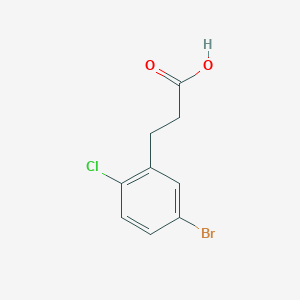

Benzenepropanoic acid, 5-bromo-2-chloro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzenepropanoic acid, 5-bromo-2-chloro-” is also known as “5-Bromo-2-chlorobenzoic acid”. It is an organic compound with the molecular formula C7H4BrClO2 . This compound is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor . It is used in the technical field of organic synthesis .

Synthesis Analysis

The synthesis of “5-Bromo-2-chlorobenzoic acid” involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . A catalyst is added in the reaction process to inhibit the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of a simple process, cheap and easily-obtained raw materials, low cost, and high yield .Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chlorobenzoic acid” is represented by the formula C7H4BrClO2 . It has an average mass of 235.462 Da and a monoisotopic mass of 233.908310 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-chlorobenzoic acid” include a monobromination reaction carried out in an NBS/sulfuric acid system . The reaction process also involves the addition of a catalyst to inhibit the generation of 4-bromo-2-chlorobenzoic acid .Physical And Chemical Properties Analysis

“5-Bromo-2-chlorobenzoic acid” has a molecular formula of C7H4BrClO2, an average mass of 235.462 Da, and a monoisotopic mass of 233.908310 Da . More detailed physical and chemical properties were not found in the retrieved documents.Applications De Recherche Scientifique

Industrial Process Scale-Up

This compound has been used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Homogeneity Evaluation of Organic Powder

“5-Bromo-2-chlorobenzoic acid” was used to evaluate the homogeneity of organic powder . This application is important in the field of materials science where the uniformity of a material’s properties can significantly impact its performance.

Production of Deuteriobenzoic Acid

It can be used to produce 2-chloro-5-deuteriobenzoic acid . Deuteriobenzoic acid is a type of deuterated compound, which are commonly used in nuclear magnetic resonance (NMR) spectroscopy for the study of molecular structures and dynamics.

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “3-(5’-Bromo-2’-chlorophenyl)propionic acid” could potentially be used in the synthesis of these borinic acid derivatives.

Potential Use in Cross-Coupling Reactions

Borinic acids, which could potentially be synthesized from “3-(5’-Bromo-2’-chlorophenyl)propionic acid”, have been used in cross-coupling reactions . These reactions are a common method for the formation of carbon-carbon bonds and are widely used in the synthesis of various organic compounds.

Safety And Hazards

“5-Bromo-2-chlorobenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-(5-bromo-2-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINIALCVQGYICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromo-2-chlorophenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)

![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2854265.png)